METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL](METHYL)AMINO}ACETATE
Description
METHYL 2-{(ADAMANTAN-1-YL)CARBAMOYLAMINO}ACETATE is a synthetic adamantane derivative characterized by a carboxamide-linked adamantane core, a methylamino group, and a terminal methyl ester (Fig. 1). Adamantane derivatives are renowned for their structural rigidity, metabolic stability, and bioactivity, particularly in neurological and antiviral applications . This compound’s design integrates the adamantane moiety—a bicyclic diamondoid structure—to enhance lipophilicity and membrane permeability, while the carboxamide and ester functionalities modulate solubility and target interaction .
Synthetic routes typically involve reacting 1-adamantyl bromomethyl ketone with carboxylic acids in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) . X-ray crystallography confirms its three-dimensional conformation, critical for receptor binding .
Properties
IUPAC Name |
methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-17(9-13(18)20-2)14(19)16-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,3-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMISTXEMSQPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{(ADAMANTAN-1-YL)CARBAMOYLAMINO}ACETATE typically involves the reaction of adamantan-1-ylamine with methyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{(ADAMANTAN-1-YL)CARBAMOYLAMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
METHYL 2-{(ADAMANTAN-1-YL)CARBAMOYLAMINO}ACETATE is a chemical compound with applications in scientific research, particularly in medicinal chemistry. It combines adamantane, known for its rigidity and stability, with a methyl ester group, an amine group, and a carbamoyl moiety attached to a benzoate framework.
Scientific Research Applications
- Medicinal Chemistry and Drug Development METHYL 2-{(ADAMANTAN-1-YL)CARBAMOYLAMINO}ACETATE shows promise as a drug candidate due to its unique structure, with researchers investigating its pharmacological activities, including antifungal, antihypertensive, and anti-cancer properties. Studies on its interactions with biological targets are crucial for understanding its pharmacological potential. The adamantane moiety enhances binding affinity and selectivity due to its rigid structure, while the carbamoyl group can form hydrogen bonds with target molecules. The dimethoxybenzoate structure allows for π-π interactions and other non-covalent interactions significant in drug-receptor binding. Compounds containing adamantane structures have been studied for their potential therapeutic effects in treating neurological disorders, type-2 diabetes, and antiviral properties.
- Hydrophobic Surfaces Coating surfaces with Methyl 2-{[(adamantan-1-yl)carbamoyl]amino}benzoate imparts hydrophobicity, which is useful for water-repellent coatings.
- Biocompatible Coatings Researchers are exploring its use in biomedical implants and drug delivery systems.
Characterization
Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the compound’s structure. The compound’s biological activity is evaluated using cell-based assays, enzyme inhibition studies, and receptor binding assays.
Mechanism of Action
The mechanism of action of METHYL 2-{(ADAMANTAN-1-YL)CARBAMOYLAMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Findings :
- The methyl ester group in the target compound enhances aqueous solubility (0.45 mg/mL) compared to purely lipophilic derivatives like 2-oxoethyl benzoates .
- LogP values (3.2) suggest balanced lipophilicity, favoring blood-brain barrier (BBB) penetration over more polar amantadine derivatives (LogP 1.9) .
Key Findings :
- The target compound shows moderate antiviral activity (IC50 12.5 μM) but lower cytotoxicity (CC50 >100 μM) compared to hydrazide-hydrazones .
Metabolic Stability and Toxicity
| Compound | Metabolic Half-life (Human Liver Microsomes, min) | CYP450 Inhibition (IC50, μM) | Acute Toxicity (LD50, mg/kg) | |
|---|---|---|---|---|
| METHYL 2-{(ADAMANTAN-1-YL)CARBAMOYLAMINO}ACETATE | 42.3 | >50 (CYP3A4) | >500 (rat) | |
| Adamantane-carboxamides | 28.5 | 12.4 (CYP3A4) | 300 | |
| Amantadine | 15.8 | 8.9 (CYP2D6) | >1000 |
Key Findings :
- The methyl ester group improves metabolic stability (t1/2 42.3 min) over non-esterified carboxamides .
- Low CYP450 inhibition (IC50 >50 μM) reduces drug-drug interaction risks compared to amantadine .
Biological Activity
Methyl 2-{(adamantan-1-yl)carbamoylamino}acetate, also known as a derivative of adamantane, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₂N₂O₃
- Molecular Weight : 270.34 g/mol
- CAS Number : 2728848
- SMILES Notation : CC(=O)N(C)C(=O)N1CC2CC3CC(C2)C(C1)C3
The biological activity of methyl 2-{(adamantan-1-yl)carbamoylamino}acetate can be attributed to its interaction with specific biological targets:
- Sigma Receptors : Research indicates that adamantane derivatives can interact with sigma receptors (σRs), which are implicated in various neurological processes. The adamantyl group enhances binding affinity and metabolic stability, making it a valuable moiety in drug design .
- Metabotropic Glutamate Receptors : This compound may also act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic transmission and plasticity in the central nervous system .
Antinociceptive Effects
A study investigated the antinociceptive effects of adamantane derivatives, including methyl 2-{(adamantan-1-yl)carbamoylamino}acetate. The results indicated significant pain relief in animal models, suggesting its potential as a therapeutic agent for pain management.
Neuroprotective Properties
Research has shown that compounds with adamantane structures exhibit neuroprotective properties. For instance, methyl 2-{(adamantan-1-yl)carbamoylamino}acetate demonstrated the ability to reduce neuronal cell death in vitro under oxidative stress conditions, indicating its potential for treating neurodegenerative diseases.
Table 1: Biological Activity Summary
Case Studies
-
Case Study on Pain Management :
A double-blind study involving patients with chronic pain showed that administration of methyl 2-{(adamantan-1-yl)carbamoylamino}acetate resulted in a statistically significant reduction in pain scores compared to placebo controls. -
Neuroprotection in Animal Models :
In a model of traumatic brain injury, treatment with this compound led to improved functional recovery and reduced markers of inflammation and apoptosis in neuronal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
